Enzymatic 'Turn-On' Mechanism: CDr20 Glucuronidation Kinetics vs. Non-Fluorogenic Controls
CDr20 is a pro-fluorophore that exhibits a 50% rise in fluorescence intensity (half-rise time) upon enzymatic activation by Ugt1a7c. While absolute quantification of the reaction rate (kcat/Km) is not provided in primary literature, the qualitative 'turn-on' response is quantified by a >10-fold increase in fluorescence intensity upon complete glucuronidation compared to the non-fluorescent parent molecule [1]. In a direct head-to-head comparison, the non-glucuronidated CDr20 molecule and a control styryl compound lacking the critical 3-hydroxy-4-methoxystyryl moiety produced no detectable fluorescence signal under identical conditions, underscoring that the 'turn-on' is a specific, enzyme-catalyzed event and not a background phenomenon [2].
| Evidence Dimension | Fluorescence Turn-On Magnitude |
|---|---|
| Target Compound Data | >10-fold increase in fluorescence intensity upon Ugt1a7c-catalyzed glucuronidation |
| Comparator Or Baseline | Non-glucuronidated CDr20 (parent molecule) and control styryl compound lacking the 3-hydroxy-4-methoxystyryl moiety |
| Quantified Difference | Target compound exhibits >10-fold higher fluorescence; comparators show undetectable signal |
| Conditions | In vitro enzymatic assay and cellular imaging with BV2 microglial cells; fluorescence microscopy and HPLC-MS analysis |
Why This Matters
This data confirms that CDr20's fluorescence is a direct, quantitative readout of Ugt1a7c enzymatic activity, a feature absent in constitutively fluorescent dyes, making it essential for selective microglial studies.
- [1] Kim B, Fukuda M, Lee JY, et al. Visualizing Microglia with a Fluorescence Turn-On Ugt1a7c Substrate. Angew Chem Int Ed Engl. 2019;58(24):7972-7976. Figure 2 and Supporting Information. View Source
- [2] EurekAlert! News Release. Microglia turned on: Visualizing microglia in brain tissue with a fluorescence turn-on substrate. 2019. View Source
